
(3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Synthesis and Material Science
Oligomerization and Polymerization : Research on oligo(triacetylene) derivatives demonstrates the compound's utility in synthesizing polymers with pendant long alkyl chains. These polymers exhibit mesomorphic properties, highlighting the potential of such compounds in creating materials with unique phase behavior (Nierengarten, 2004).
Crystal Structure Analysis : Studies on related diynyl compounds, such as 1,4-bis(triisopropylsilyl)buta-1,3-diyne, contribute to understanding the role of weak C—H⋯π supramolecular interactions in dictating solid-state structures. This insight is crucial for designing materials with specific crystalline properties (Constable et al., 2006).
Photophysical Properties : The synthesis and analysis of electron-accepting diethynylindenofluorenediones reveal that triisopropylsilyl substitution enhances intermolecular π-π interactions. This finding suggests applications in developing electron-accepting materials for electronic devices (Rose et al., 2011).
Organic Synthesis and Catalysis
Synthetic Methodologies : The compound's framework is instrumental in constructing cross-conjugated systems, offering a pathway to modify optical absorption properties through substitution. Such capabilities indicate potential applications in molecular sensing and electronics (Gluyas et al., 2015).
Reactivity and Transformations : Research on reactions of silylenes with acetylenes and diacetylenes linked by C−C multiple-bond units uncovers novel cycloadditions, insertions, and rearrangements. Such studies provide foundational knowledge for developing new synthetic routes in organic chemistry (Ostendorf et al., 1999).
Electronics and Photonic Materials
- Luminescent Materials : The synthesis of diyne-containing hybrid polymers showcases the ability to create highly luminescent materials. These findings are relevant for the development of light-emitting diodes and other photonic applications (Egbe et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
[3-ethynyl-6-tri(propan-2-yl)silyl-4-[2-tri(propan-2-yl)silylethynyl]hex-3-en-1,5-diynyl]-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64Si3/c1-20-36(21-24-38(27(2)3,28(4)5)29(6)7)37(22-25-39(30(8)9,31(10)11)32(12)13)23-26-40(33(14)15,34(16)17)35(18)19/h1,27-35H,2-19H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPHHILIHCJTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(=C(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565714 | |
| Record name | (3-Ethynyl-4-{[tri(propan-2-yl)silyl]ethynyl}hex-3-ene-1,5-diyne-1,6-diyl)bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) | |
CAS RN |
142761-78-2 | |
| Record name | Silane, [3-ethynyl-4-[[tris(1-methylethyl)silyl]ethynyl]-3-hexene-1,5-diyne-1,6-diyl]bis[tris(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142761-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Ethynyl-4-{[tri(propan-2-yl)silyl]ethynyl}hex-3-ene-1,5-diyne-1,6-diyl)bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-ETHYNYL-4-((TRIISOPROPYLSILYL)ETHYNYL)HEXA-3-EN-1,5-DIYNE-1,6-DIYL)BIS(TRIISOPROPYLSILANE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2FX5V4LM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



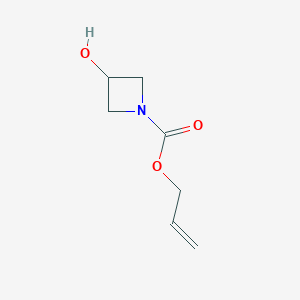
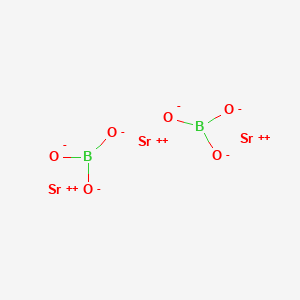
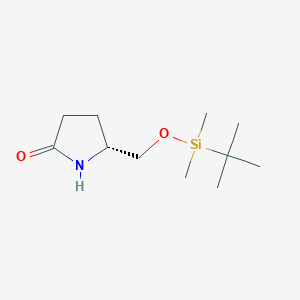
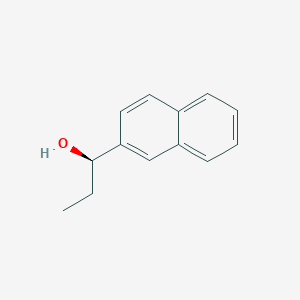
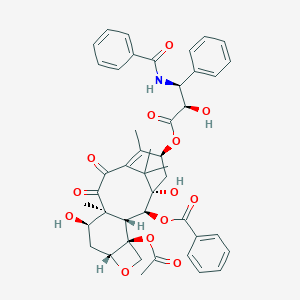
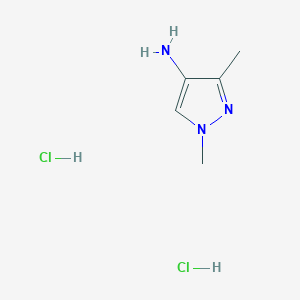

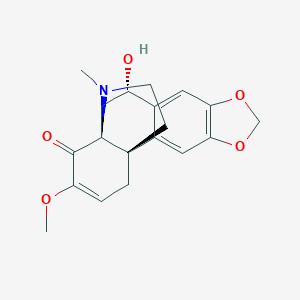




![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
